molecular formula C23H18N2O3 B2893741 N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 1024184-66-4

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2893741
CAS No.: 1024184-66-4
M. Wt: 370.408
InChI Key: PKAJTDYJPNBMLA-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound with a molecular formula of C23H18N2O3 . This compound features a benzyloxyphenyl group and an indole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the coupling of a benzyloxyphenyl derivative with an indole derivative. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale application of the Suzuki–Miyaura coupling reaction. This method is favored in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole or benzyloxyphenyl moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the combination of the benzyloxyphenyl and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in research and industry.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(20-14-24-21-12-5-4-11-19(20)21)23(27)25-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAJTDYJPNBMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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